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Compound of Interest

Compound Name: Spiro[4.5]decane-8-carbaldehyde

CAS No.: 1594790-00-7

Cat. No.: B13465161

Get Quote

Executive Summary & Chemical Architecture
Spiro[4.5]decane-8-carbaldehyde represents a critical structural motif in modern medicinal

chemistry, serving as a rigidified aliphatic scaffold often utilized to improve metabolic stability

and restrict conformational freedom in drug candidates. Unlike flexible alkyl chains, the

spiro[4.5]decane core introduces a defined vector for substituent exit, making it a valuable

bioisostere for cyclohexyl or piperidinyl groups.

However, the presence of the terminal aldehyde functionality at the C8 position introduces

specific stability challenges—primarily oxidative degradation and potential epimerization—that

must be managed during synthesis and storage.
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Property Detail

IUPAC Name Spiro[4.5]decane-8-carbaldehyde

Molecular Formula C₁₁H₁₈O

Molecular Weight 166.26 g/mol

Structural Feature Spirocyclic junction at C5; Aldehyde at C8

Key Analogs
Spiro[4.5]decan-8-ol (LogP ~2.[1][2]9) [1];

Spiro[4.5]decan-8-one [2]

Solubility Profile
As a Senior Application Scientist, I advise treating this compound as a Class II (Low Solubility,

High Permeability) intermediate in the context of the Biopharmaceutics Classification System

(BCS) until specific formulation data proves otherwise. The lipophilic spiro-core dominates the

physicochemical behavior, rendering the molecule sparingly soluble in aqueous media.

Solvent Compatibility Table
Data derived from structure-property relationship (SPR) analysis of analogous spirocyclic

alcohols and ketones.
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Solvent System Solubility Rating
Estimated
Saturation (25°C)

Application Note

Water (pH 7.4) Poor < 0.1 mg/mL

Requires surfactant

(e.g., Tween 80) or

co-solvent for

bioassays.

DMSO Excellent > 50 mg/mL

Preferred stock

solution solvent. Store

frozen to prevent

hygroscopic water

uptake.

Ethanol Good > 20 mg/mL

Suitable for chemical

synthesis; avoid for

long-term storage due

to potential acetal

formation.

Dichloromethane Excellent > 100 mg/mL

Ideal for extraction

and chromatography

(DCM).

Acetonitrile Good > 30 mg/mL
Standard solvent for

HPLC analysis.

Partition Coefficient (Lipophilicity)
Predicted LogP: 2.8 – 3.2

Implication: The compound will partition heavily into lipid bilayers. In aqueous buffers, it will

exhibit high non-specific binding (NSB) to plasticware.

Protocol Recommendation: Use glass-coated plates or low-binding polypropylene for serial

dilutions to prevent data artifacts.
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The stability of Spiro[4.5]decane-8-carbaldehyde is governed by two competing factors: the

steric protection of the ring system (stabilizing) and the reactivity of the formyl group

(destabilizing).

Primary Degradation Pathways
Autoxidation: The aldehyde C-H bond is susceptible to radical abstraction by atmospheric

oxygen, leading to the formation of Spiro[4.5]decane-8-carboxylic acid. This is the dominant

degradation mode.

Epimerization: If the C8 position is chiral (relative to the spiro center), the aldehyde can

enolize and epimerize, altering the cis/trans ratio.

Acetalization: In the presence of alcohols (e.g., methanol, ethanol) and trace acid, the

aldehyde will convert to hemiacetals or acetals.

Visualizing Reactivity
The following diagram illustrates the critical degradation pathways that must be monitored

during storage and handling.

Figure 1: Primary Degradation Pathways of Spiro-Aldehydes
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Figure 1: The aldehyde moiety is the "soft spot" for stability. Oxidation to the acid is the primary

risk factor during storage.
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Experimental Protocols
To validate the quality of your material, do not rely solely on supplier Certificate of Analysis

(CoA) data, which may be outdated. Implement the following self-validating workflows.

Protocol A: Determination of Thermodynamic Solubility
(Shake-Flask Method)
Objective: Determine the saturation solubility in PBS (pH 7.4) to guide formulation.

Preparation: Weigh 5 mg of solid compound into a 4 mL glass vial.

Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter

(pre-saturated to minimize loss).

Quantification: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS against a standard

curve prepared in DMSO.

Note: Due to low UV absorbance of the aliphatic scaffold, LC-MS or ELSD (Evaporative

Light Scattering Detector) is recommended over standard UV.

Protocol B: Forced Degradation Stress Testing
Objective: Establish stability limits for storage and handling.
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Figure 2: Forced Degradation Workflow for Aldehyde Intermediates
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Figure 2: A systematic approach to identify if the spiro-aldehyde requires -20°C storage or inert

atmosphere handling.

Handling & Storage Recommendations
Based on the chemical nature of spirocyclic aldehydes, strict adherence to these protocols is

required to maintain purity >95%.

Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen). The aldehyde is

an oxygen scavenger.

Temperature: Long-term storage at -20°C is mandatory.

Container: Use amber glass vials with Teflon-lined caps to prevent photolytic degradation

and leaching from plastics.

Re-purification: If the material has been stored >6 months, check for the "Acid peak" (M+16)

via LC-MS. If >5% acid is present, purify via silica gel chromatography (eluent:

Hexane/EtOAc) immediately before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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